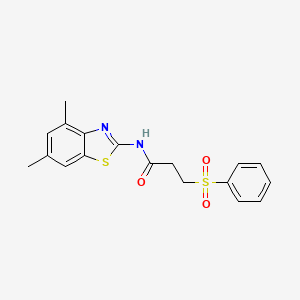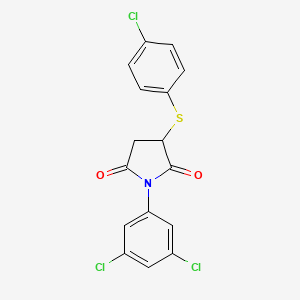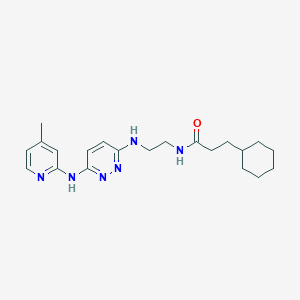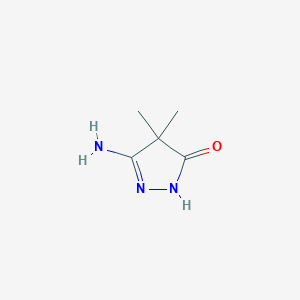![molecular formula C11H18N2O3 B3006356 Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate CAS No. 2343964-15-6](/img/structure/B3006356.png)
Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, also known as tert-butyl carbamate (TBC), is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. TBC is a white crystalline powder that is soluble in water and organic solvents. It is widely used in the synthesis of various pharmaceuticals, agrochemicals, and polymers due to its unique chemical properties.
Mechanism Of Action
TBC exerts its biological effects by inhibiting the activity of various enzymes, including urease and carbonic anhydrase. Urease is an enzyme that is essential for the survival of many bacteria, while carbonic anhydrase is involved in various physiological processes, including the regulation of acid-base balance. By inhibiting these enzymes, TBC disrupts the normal functioning of bacterial and cancer cells, leading to their death.
Biochemical and Physiological Effects
TBC has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans. TBC has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, TBC has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of acid in the body.
Advantages And Limitations For Lab Experiments
TBC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, TBC is stable under various conditions, making it suitable for use in a wide range of experiments. However, TBC has some limitations, including its toxicity and potential for side effects. Researchers must use caution when handling TBC and ensure that appropriate safety measures are in place.
Future Directions
There are several future directions for research on TBC. One potential area of research is the development of new antibiotics based on TBC's antibacterial properties. Additionally, further research is needed to investigate the potential of TBC as an anticancer agent. Another area of research is the synthesis of new polymers and materials based on TBC's unique chemical properties. Finally, further studies are needed to investigate the potential of TBC as a reagent in the synthesis of new pharmaceuticals.
Synthesis Methods
TBC can be synthesized through several methods, including the reaction of tert-butanol with phosgene and ammonia, or through the reaction of tert-butanol with urea and phosgene. The latter method is preferred due to its high yield and low toxicity. TBC synthesis involves the reaction of urea with phosgene to produce isocyanate, which is then reacted with tert-butanol to produce TBC.
Scientific Research Applications
TBC has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. TBC has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, TBC has been used as a reagent in the synthesis of various pharmaceuticals, including pyrazinamide and sulfonamide drugs.
properties
IUPAC Name |
tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-9(14)12-7-4-5-8(7)13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLYKHACOLBKME-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)N[C@H]2[C@@H]1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3006279.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)


![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)



![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)